molecular formula C11H13ClO4 B8765918 Benzoic acid, 4-(3-chloropropoxy)-3-methoxy- CAS No. 151719-68-5

Benzoic acid, 4-(3-chloropropoxy)-3-methoxy-

Cat. No.: B8765918
CAS No.: 151719-68-5
M. Wt: 244.67 g/mol
InChI Key: IOJGGTMAKCBHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-(3-chloropropoxy)-3-methoxy- is a useful research compound. Its molecular formula is C11H13ClO4 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 4-(3-chloropropoxy)-3-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-(3-chloropropoxy)-3-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

151719-68-5

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

4-(3-chloropropoxy)-3-methoxybenzoic acid

InChI

InChI=1S/C11H13ClO4/c1-15-10-7-8(11(13)14)3-4-9(10)16-6-2-5-12/h3-4,7H,2,5-6H2,1H3,(H,13,14)

InChI Key

IOJGGTMAKCBHSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 300 mL volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed 18.2 g (69.7 mmol) of methyl 4-(3-chloropropoxy)-3-methoxybenzoate (purity: 98 wt. %) prepared by procedures similar to the procedures of Reference Example III-3, 69.7 mL of an aqueous sodium hydroxide (2 mol/L), and 69.7 mL of methanol. The resulting mixture was heated to 40° C. for 4 hours in an argon gas atmosphere. After the reaction was complete, the reaction mixture was cooled to 10° C. and neutralized by 69.7 mL of hydrochloric acid (2 mol/L), to precipitate a crystalline product. The crystalline product was collected by filtration and dried under reduced pressure. There was obtained 16.2 g (isolated yield: 93.8%, purity: 99% in terms of area percentage determined by high performance liquid chromatography) of 4-(3-chloropropoxy)-3-methoxybenzoic acid as a white crystalline product.
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18.2 g
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69.7 mL
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69.7 mL
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69.7 mL
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Synthesis routes and methods II

Procedure details

To a stirred suspension under nitrogen of sodium hydride (6.4 g, 130 mmol, of about 50% oil dispersion-ether washed) in tetrahydrofuran (220 ml) was added pyrazole (4.4 g, 60 mmol) in tetrahydrofuran (60 ml), dropwise. After complete addition, the reaction was stirred for about 15 minutes, and then 4-(3-chloropropoxy)-3-methoxybenzaldehyde (24.5 g, 107 mmol) was added. The nitrogen was stopped and air was sparged into the reactor for about 3 hours. The reaction was then allowed to stir at ambient temperature open to the atmosphere for 6 hours. Water was added, the reaction was cooled in an ice bath, and concentrated hydrochloric acid (25 ml) was added dropwise. More water was added and the yellow solid that separated was collected to afford 16.2 g of product. The filtrate was then extracted with ethyl acetate to afford an additional 9.3 g. The samples were combined and recrystallized from acetonitrile to yield 12.6 of a light, yellow solid, m.p.=154°-156° C. A 4.0 g sample was recrystallized from acetonitrile to yield 2.6 g of a yellow solid. This combined with 0.4 g from another sample and recrystallized again from acetonitrile with charcoal treatment to afford 2.0 g of 4-(3-chloropropoxy)-4-methoxybenzoic acid as a yellow solid, m.p.=157°-159° C.
Quantity
6.4 g
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0 (± 1) mol
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4.4 g
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220 mL
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60 mL
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24.5 g
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reactant
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Synthesis routes and methods III

Procedure details

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